2-Chloro-5-(4-hexyloxybenzoyl)pyridine
CAS No.: 1187169-66-9
Cat. No.: VC2819853
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187169-66-9 |
|---|---|
| Molecular Formula | C18H20ClNO2 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)-(4-hexoxyphenyl)methanone |
| Standard InChI | InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3 |
| Standard InChI Key | VUWGBJXMGHLLCH-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |
Introduction
Synthesis and Preparation
The synthesis of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine involves a nucleophilic substitution reaction. Below are the key steps:
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Starting Materials:
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2-Chloropyridine
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4-Hexyloxybenzoyl chloride
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Reaction Conditions:
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A base such as triethylamine is used to facilitate the reaction.
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The reaction occurs under controlled temperatures to ensure selectivity.
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Purification:
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Recrystallization or column chromatography is employed to achieve high purity.
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Industrial-scale production optimizes these steps for higher yield and quality, often using continuous flow processes.
Applications in Research
2-Chloro-5-(4-hexyloxybenzoyl)pyridine has diverse applications across multiple fields:
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Chemical Research: Used as a building block for synthesizing complex organic molecules.
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Pharmaceutical Research: Investigated as an intermediate in drug development due to its structural versatility.
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Biological Studies: Studied for potential antimicrobial and anticancer activities.
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Material Science: Utilized in developing new materials with specific properties.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
Mechanism of Action
The compound's activity may be attributed to:
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Enzyme inhibition via interaction with active sites.
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Modulation of receptor activity due to its functional groups.
Comparison with Similar Compounds
A comparison of structurally related compounds highlights the uniqueness of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine:
| Compound | Structural Difference | Impact |
|---|---|---|
| 2-Chloro-5-(4-methoxybenzoyl)pyridine | Methoxy instead of hexyloxy group | Reduced lipophilicity |
| 2-Chloro-5-(4-ethoxybenzoyl)pyridine | Ethoxy instead of hexyloxy group | Moderate lipophilicity |
| 2-Chloro-5-(4-propoxybenzoyl)pyridine | Propoxy instead of hexyloxy group | Intermediate properties |
The hexyloxy group imparts distinct lipophilic and steric effects, making it particularly valuable for certain applications.
Future Directions
Further research is needed to explore:
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Detailed pharmacological profiles, including toxicity studies.
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Optimization of synthetic routes for cost-effective production.
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Development of derivatives with enhanced biological activity.
By leveraging its unique structure, 2-Chloro-5-(4-hexyloxybenzoyl)pyridine holds potential for significant contributions to medicinal chemistry and material science.
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